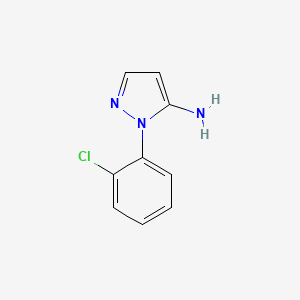

![molecular formula C7H11NO B2828088 (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one CAS No. 2416219-24-2](/img/structure/B2828088.png)

(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one” is a chemical compound . It contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 eight-membered ring, and 1 ketone (aliphatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the preparation of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium (I) complex has been described . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string "O=C2CCC1CCC1C2" . The compound has a molecular weight of 124.18028 g/mol . High-quality images of 3-dimensional (3D) molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile are available .Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C8H12O and a molecular weight of 124.18028 g/mol . More detailed physical and chemical properties would require additional data or experimental analysis.Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary in Asymmetric Syntheses

Martens and Lübben (1991) synthesized an enantiomerically pure bicyclic pyrrolidine derivative from "(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid" with high yield. This compound was utilized as an efficient chiral auxiliary in Michael-type reactions via enamines, highlighting its significance in enhancing the selectivity of chemical syntheses (J. Martens & S. Lübben, 1991).

Synthesis of Bicyclic Compounds

Gregory, Bullock, and Chen (1985) reported the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, demonstrating the compound's versatility in forming structures with a spiro center. This work emphasizes the compound's role in generating complex bicyclic frameworks, which have applications in developing pharmaceuticals and materials with unique properties (B. Gregory, E. Bullock, & Teng-song Chen, 1985).

Desymmetrization and Metathesis Reactions

Burke, Müller, and Beaudry (1999) explored a new strategy for synthesizing 6,8-dioxabicyclo[3.2.1]octane skeletons, common in natural products, by desymmetrization of trienes via ring-closing metathesis. Their method provides a novel approach for accessing complex bicyclic structures, applicable in natural product synthesis and drug discovery (S. D. Burke, N. Müller, & C. Beaudry, 1999).

Polymerization and Material Science

Mühlbach and Schulz (1988) investigated the structure of 1-azabicyclo[4.2.0]octane and its homopolymerization, revealing insights into the monomer's conformation and the polymer's properties. This research underscores the potential of such compounds in the development of novel materials with specific mechanical and thermal properties (K. Mühlbach & R. C. Schulz, 1988).

Host-Guest Chemistry

Zhang, Gramlich, Wang, and Nau (2002) conducted a detailed study on the host-guest complexation of bicyclic azoalkanes by beta-cyclodextrin. Their work provides valuable insights into the substituent effects on the kinetics and thermodynamics of complexation, highlighting the potential applications of these compounds in molecular recognition and sensor design (Xiangyang Zhang, G. Gramlich, Xiaojuan Wang, & W. Nau, 2002).

Eigenschaften

IUPAC Name |

(1S,6S)-2-azabicyclo[4.2.0]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJZEAQMCMDCMV-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]1CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/no-structure.png)

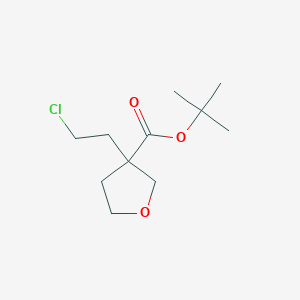

![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)

![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)

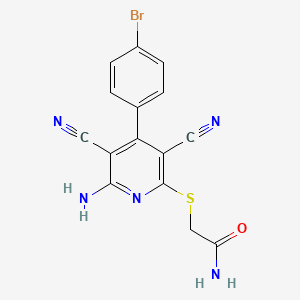

![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)

![1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone](/img/structure/B2828013.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)

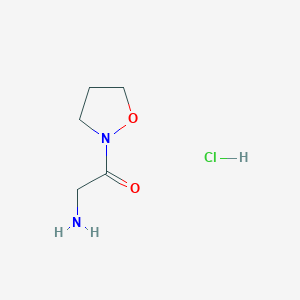

![hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B2828020.png)

![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2828021.png)

![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2828028.png)